

Application Notes and Protocols for TCMDC-135051

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Compound of Interest

Compound Name: TCMDC-135051

Cat. No.: B2432879

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Introduction

TCMDC-135051 is a potent and selective inhibitor of *Plasmodium falciparum* cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.^{[1][2][3]} This compound has demonstrated significant antimalarial activity across multiple life-cycle stages of the parasite, including asexual blood stages, gametocytes, and liver stages, making it a promising lead compound for the development of new antimalarial drugs with curative, transmission-blocking, and prophylactic potential.^{[1][2]} **TCMDC-135051** exerts its effect by inhibiting PfCLK3, which plays a critical role in the regulation of RNA splicing within the parasite.^{[3][4][5]} Inhibition of this kinase leads to widespread disruption of RNA processing, ultimately resulting in parasite death.^[6] This document provides detailed protocols for the synthesis of **TCMDC-135051** and its characterization in key biological assays.

Chemical Synthesis of TCMDC-135051

The synthesis of **TCMDC-135051**, chemically named 4-(2-(3-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid, involves a multi-step process. The core of the molecule is a 7-azaindole scaffold. The synthesis generally proceeds via key steps including the protection of the 7-azaindole nitrogen, iodination, Suzuki-Miyaura cross-coupling reactions to introduce the aromatic side chains, and subsequent deprotection and modification steps.

A representative synthetic scheme is outlined below. This protocol is based on procedures described in the scientific literature.

Synthetic Protocol

Step 1: Protection of 4-bromo-7-azaindole

- To a solution of 4-bromo-7-azaindole in an appropriate solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH) at 0 °C.
- Add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature and stir for several hours.
- Work up the reaction to isolate the N-tosyl-protected 4-bromo-7-azaindole.

Step 2: Iodination of the protected 7-azaindole

- Dissolve the N-tosyl-protected 4-bromo-7-azaindole in THF and cool to -78 °C.
- Add a strong base such as lithium diisopropylamide (LDA) followed by the addition of iodine (I₂).
- After stirring for a few hours at low temperature, quench the reaction and purify the product to obtain the 2-iodo-4-bromo-N-tosyl-7-azaindole.

Step 3: First Suzuki-Miyaura Coupling

- Combine the 2-iodo-4-bromo-N-tosyl-7-azaindole with (5-formyl-2-methoxyphenyl)boronic acid in a solvent mixture like 1,4-dioxane and water.
- Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base such as sodium carbonate (Na₂CO₃).
- Heat the mixture under an inert atmosphere for several hours.
- After cooling and workup, purify the product to yield the 2-aryl-4-bromo-N-tosyl-7-azaindole intermediate.

Step 4: Reductive Amination

- Dissolve the product from Step 3 in a suitable solvent like 1,4-dioxane.
- Add diethylamine and a reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).
- Stir the reaction at room temperature for several hours.
- Purify the resulting product containing the diethylaminomethyl group.

Step 5: Second Suzuki-Miyaura Coupling

- Combine the product from Step 4 with 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in a solvent like 1,4-dioxane.
- Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$), and a base like sodium carbonate.
- Heat the reaction mixture, often using microwave irradiation, for a short period.
- Isolate and purify the fully substituted N-tosyl-protected precursor of **TCMDC-135051**.

Step 6: Deprotection

- Remove the tosyl protecting group by treating the product from Step 5 with a base such as potassium carbonate (K_2CO_3) in a solvent like methanol at an elevated temperature.
- Acidify the reaction mixture to precipitate the final product, **TCMDC-135051**.
- Purify the final compound by an appropriate method, such as recrystallization or chromatography.

Biological Activity and Data

TCMDC-135051 has been extensively characterized for its inhibitory activity against PfCLK3 and its parasitocidal effects on *P. falciparum*. The following tables summarize the key

quantitative data.

Parameter	Value	Assay	Reference
PfCLK3 IC ₅₀	4.8 nM	TR-FRET Kinase Assay	[7]
P. falciparum (3D7) EC ₅₀	180 nM	Parasite Viability Assay	[1][8]
P. falciparum (Dd2) EC ₅₀	320 nM	Parasite Viability Assay	[9]
P. berghei liver stage EC ₅₀	400 nM	Liver Stage Development Assay	[7][9]
P. falciparum gametocytes (early & late) EC ₅₀	800-910 nM	Gametocyte Viability Assay	[7]
P. vivax CLK3 (PvCLK3) IC ₅₀	33 nM	TR-FRET Kinase Assay	[9]
P. berghei CLK3 (PbCLK3) IC ₅₀	13 nM	TR-FRET Kinase Assay	[9]

Table 1: In vitro activity of **TCMDC-135051** against Plasmodium kinases and parasites.

Experimental Protocols

PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the PfCLK3 enzyme.

Materials:

- Recombinant full-length PfCLK3

- Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)
- ULight-labeled peptide substrate (e.g., ULight-MBP peptide)
- Europium-labeled anti-phospho-substrate antibody
- ATP
- **TCMDC-135051** or other test compounds
- 384-well low-volume plates
- Plate reader capable of TR-FRET measurements

Protocol:

- Prepare serial dilutions of **TCMDC-135051** in DMSO.
- In a 384-well plate, add the test compound dilutions.
- Add the PfCLK3 enzyme and the ULight-labeled peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP (at a concentration close to the K_m for PfCLK3, e.g., 5 μ M).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody.
- Incubate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.
- Measure the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).

- Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Plasmodium falciparum Asexual Blood Stage Viability Assay (SYBR Green I-based)

This assay determines the concentration of a compound that inhibits parasite growth by 50% (EC₅₀) by measuring the proliferation of parasites in red blood cells.

Materials:

- Synchronized *P. falciparum* culture (ring stage)
- Complete parasite culture medium (e.g., RPMI 1640 supplemented with Albumax, hypoxanthine, and gentamicin)
- Human red blood cells
- **TCMDC-135051** or other test compounds
- 96-well black, clear-bottom plates
- SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye)
- Fluorescence plate reader

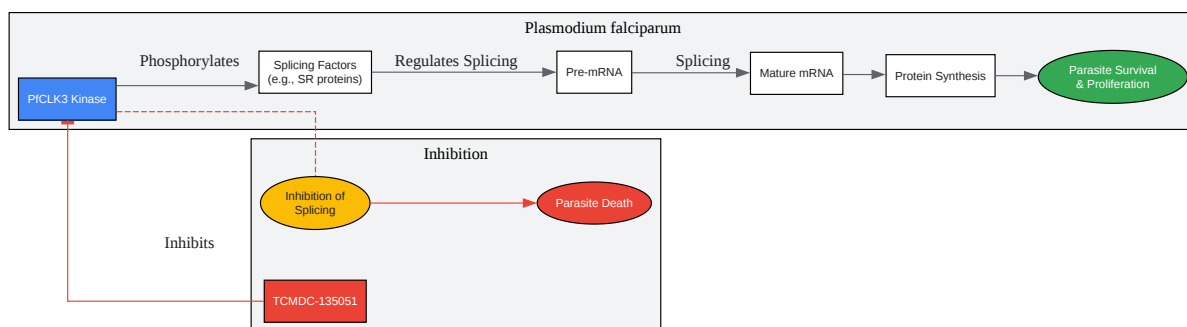
Protocol:

- Prepare serial dilutions of **TCMDC-135051** in the complete culture medium.
- In a 96-well plate, add the compound dilutions.
- Prepare a parasite culture with a starting parasitemia of approximately 0.5-1% and a hematocrit of 1-2%.
- Add the parasite culture to the wells containing the compounds.

- Include control wells with parasitized red blood cells (positive control) and non-parasitized red blood cells (negative control).
- Incubate the plate for 72 hours under standard parasite culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
- After incubation, add the SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for at least 1 hour.
- Read the fluorescence on a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Subtract the background fluorescence from the negative control wells and normalize the data to the positive control.
- Plot the percentage of growth inhibition against the compound concentration to calculate the EC₅₀ value.

Visualizations

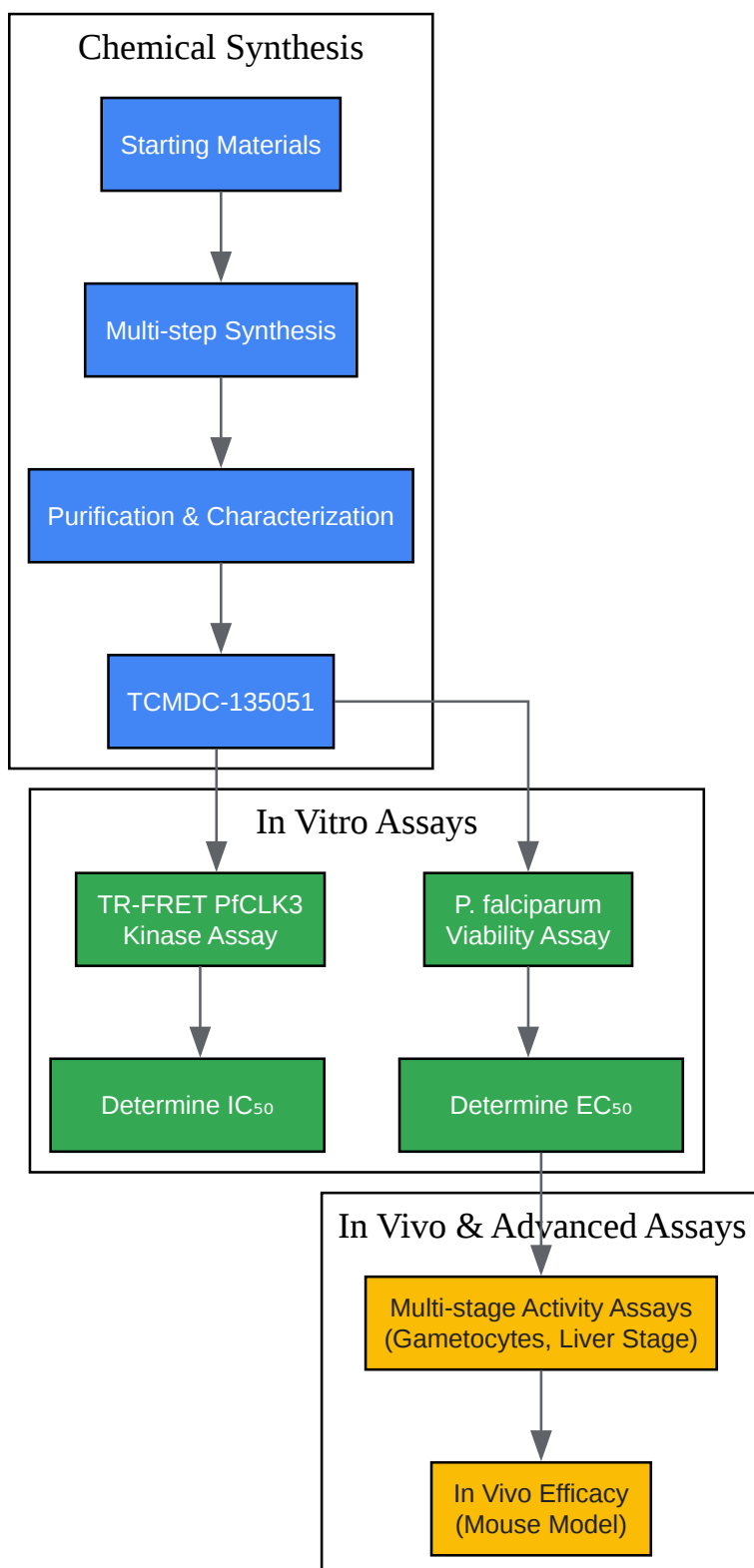
PfCLK3 Signaling Pathway and Inhibition by TCMDC-135051



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Caption: PfCLK3 pathway and its inhibition by **TCMDC-135051**.

Experimental Workflow for TCMDC-135051 Evaluation



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Caption: Workflow for the synthesis and evaluation of **TCMDC-135051**.

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